Cas no 95074-13-8 (2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside)

2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside is a thioglycoside derivative of N-acetylgalactosamine (GalNAc), featuring a thiol-functionalized ethyl linker. This compound is particularly valuable in glycobiology and bioconjugation applications due to its reactive thiol group, which facilitates selective coupling with maleimide or other sulfhydryl-reactive moieties. The β-D-galactopyranoside core ensures specific recognition by galactose-binding proteins, making it useful for targeted delivery systems or lectin studies. Its acetylated amino group enhances stability while maintaining biological relevance. The compound is commonly employed in the synthesis of glycoconjugates, glycan arrays, and as a building block for glycosylation studies. Proper handling under inert conditions is recommended to preserve the thiol functionality.
2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside structure
95074-13-8 structure
商品名:2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside
CAS番号:95074-13-8
MF:C10H19NO6S
メガワット:281.32596
CID:827225
PubChem ID:71749967

2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside 化学的及び物理的性質

名前と識別子

    • 2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside
    • 2-MERCAPTOETHYL 2-(ACETYLAMINO)-2-DEOXY-ß-D-GALACTOPYRANOSIDE
    • ethyl-(2-acetylamino-1-thio-2-deoxy-β-D-galactopyranoside)
    • FUMAGILLOL
    • 2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-?-D-galactopyranoside
    • Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside
    • 95074-13-8
    • 2-MERCAPTOETHYL 2-(ACETYLAMINO)-2-DEOXY-BETA-D-GALACTOPYRANOSIDE
    • N-[(2S,3R,4R,5R,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • DTXSID70857962
    • N-((2S,3R,4R,5R,6R)-2-(Ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
    • インチ: InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1
    • InChIKey: GLDKHCZSFYJVMF-SPFKKGSWSA-N
    • ほほえんだ: CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C

計算された属性

  • せいみつぶんしりょう: 265.09839388g/mol
  • どういたいしつりょう: 265.09839388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 124Ų

2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M225250-500mg
2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside
95074-13-8
500mg
$ 1200.00 2023-09-07
TRC
M225250-50mg
2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside
95074-13-8
50mg
$196.00 2023-05-18

2-Mercaptoethyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量